2,4-Dichloro-5-methylbenzohydrazide

Vue d'ensemble

Description

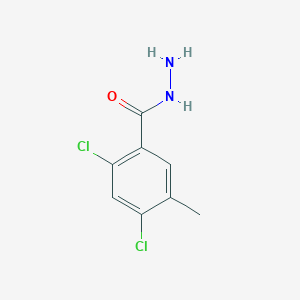

2,4-Dichloro-5-methylbenzohydrazide: is an organic compound with the molecular formula C8H8Cl2N2O . It is a derivative of benzohydrazide, characterized by the presence of two chlorine atoms and a methyl group attached to the benzene ring.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-5-methylbenzohydrazide typically involves the reaction of 2,4-dichloro-5-methylbenzoic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The general reaction scheme is as follows:

2,4-Dichloro-5-methylbenzoic acid+Hydrazine hydrate→this compound+Water

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Des Réactions Chimiques

Types of Reactions

2,4-Dichloro-5-methylbenzohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed .

Applications De Recherche Scientifique

Medicinal Chemistry

1.1 Anticancer Activity

DCMBH has been studied for its potential anticancer properties. Research indicates that hydrazide derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. For example, a study demonstrated that DCMBH derivatives exhibited cytotoxic effects on various cancer cell lines, suggesting its potential as a lead compound for developing new anticancer agents .

1.2 Anti-inflammatory Properties

The compound has also shown promise in reducing inflammation. In vitro studies have indicated that DCMBH can modulate inflammatory pathways, which may be beneficial in treating conditions like arthritis and other inflammatory diseases. The mechanism involves the inhibition of pro-inflammatory cytokines, providing a basis for further pharmacological exploration .

Agricultural Applications

2.1 Herbicide Development

DCMBH is being investigated for its use as a herbicide. Its structural analogs have demonstrated selective herbicidal activity against certain weed species while being less harmful to crops. This selectivity is crucial for sustainable agriculture practices, allowing farmers to manage weeds without damaging their crops .

2.2 Plant Growth Regulators

In addition to herbicidal properties, DCMBH has been explored as a plant growth regulator. Studies suggest that it can influence plant growth parameters such as root elongation and leaf expansion, potentially enhancing crop yields under specific conditions .

Synthesis and Derivatives

The synthesis of DCMBH involves several chemical reactions, often starting from 2,4-dichlorobenzoic acid. The compound can be modified to create various derivatives with enhanced biological activities or improved solubility profiles. For instance, modifications to the hydrazide moiety can lead to compounds with better efficacy against specific targets in cancer therapy or improved herbicidal activity .

Case Studies and Research Findings

Conclusion and Future Directions

The applications of 2,4-Dichloro-5-methylbenzohydrazide are diverse, spanning medicinal chemistry and agricultural sciences. Ongoing research is expected to further elucidate its mechanisms of action and expand its utility in therapeutic and agricultural settings. Future studies focusing on the optimization of its derivatives could lead to more effective compounds with fewer side effects.

This compound represents a promising area of research with significant potential benefits across multiple disciplines, warranting continued investigation into its applications and mechanisms.

Mécanisme D'action

The mechanism of action of 2,4-Dichloro-5-methylbenzohydrazide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2,4-Dichlorobenzohydrazide

- 2,5-Dichlorobenzohydrazide

- 3,4-Dichlorobenzohydrazide

Uniqueness

2,4-Dichloro-5-methylbenzohydrazide is unique due to the presence of both chlorine atoms and a methyl group on the benzene ring. This specific substitution pattern can influence its chemical reactivity and biological activity, making it distinct from other similar compounds .

Activité Biologique

2,4-Dichloro-5-methylbenzohydrazide (CAS: 297139-67-4) is a compound that has garnered attention for its potential biological activities. This article reviews its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Antiproliferative Effects

Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. A study highlighted its effectiveness in inhibiting the growth of non-small cell lung cancer (NCI-H522) and leukemia cells (CCRF-CEM), demonstrating a growth inhibition percentage (GP) of up to 49.5% and 65.83%, respectively . The compound's mechanism appears to be related to its ability to induce DNA damage, similar to known DNA alkylators.

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound has been explored through various analogs. Modifications in substituents have led to variations in biological activity, with certain substitutions enhancing the antiproliferative properties. For instance, the introduction of electron-withdrawing groups has been shown to improve activity against specific cancer cell lines .

Insecticidal Activity

In addition to its anticancer properties, this compound has been investigated for its insecticidal activity. It was found to exhibit significant toxicity against common agricultural pests, suggesting potential applications in pest management . The compound's mode of action in insects may involve disruption of hormonal balance or interference with key metabolic pathways.

Case Study 1: Anticancer Activity

A detailed investigation into the anticancer effects of this compound was conducted on various human cancer cell lines. The results indicated that the compound effectively reduced cell viability in a dose-dependent manner. Notably, it was more effective in leukemia cells compared to solid tumor cells, highlighting its potential as a targeted therapy for hematological malignancies.

Case Study 2: Insecticidal Efficacy

In agricultural settings, field trials were conducted to assess the insecticidal efficacy of this compound against common cutworms. The trials demonstrated that the compound significantly reduced pest populations compared to untreated controls, indicating its potential role as an environmentally friendly pesticide alternative.

Research Findings Summary Table

Propriétés

IUPAC Name |

2,4-dichloro-5-methylbenzohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2N2O/c1-4-2-5(8(13)12-11)7(10)3-6(4)9/h2-3H,11H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFMVMIPOQFLOPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)Cl)C(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201330915 | |

| Record name | 2,4-dichloro-5-methylbenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201330915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

28.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26657571 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

297139-67-4 | |

| Record name | 2,4-dichloro-5-methylbenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201330915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.